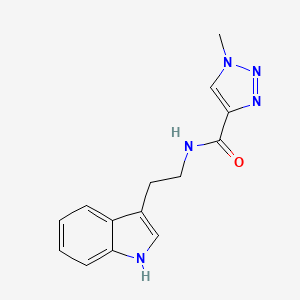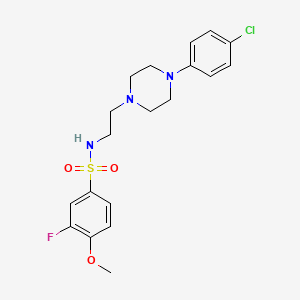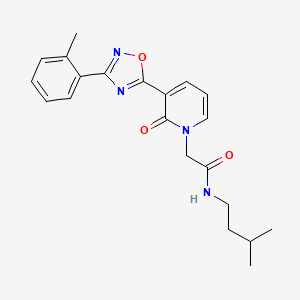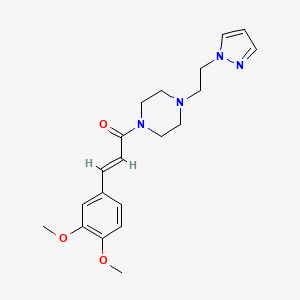
1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Inhibitors and Antitumour Activities
Research on compounds structurally related to "1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione" highlights their potential as novel inhibitors and for antitumour activities. For instance, compounds with similar sulfonamide and pyrimidinyl components have been explored for their anticancer properties, indicating a promising route for the development of new antitumour drugs with lower toxicity (Huang, Lin, & Huang, 2001). Additionally, the synthesis of benzodifuranyl derivatives, including similar pyrimidinyl entities, has been studied for their anti-inflammatory and analgesic effects, suggesting the versatility of these compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Agents
The synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, bearing structural resemblance, have been investigated for their potential as antibacterial agents. This research underscores the importance of such compounds in developing new treatments for bacterial infections (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Synthesis and Reactions
Studies on the one-pot, three-component synthesis of Pyrido[2,3-d]Pyrimidinones using aluminate sulfonic acid nanocatalyst under grinding technique demonstrate the compound's role in facilitating efficient synthetic routes for heterocyclic compounds. This approach not only simplifies the synthesis process but also opens up new avenues for chemical reactions and compound development (Abdelrazek, Gomha, Farghaly, & Metz, 2019).
Anticancer Agents
The exploration of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer activities highlights the significance of incorporating piperidine and related structures in the design of potential anticancer agents. These studies provide a foundation for future research into the development of new therapies for cancer treatment (Rehman et al., 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of the adenylate cyclase enzyme, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then trigger a cascade of biochemical reactions that result in the secretion of insulin in the pancreas and GLP-1 in the gastrointestinal tract .
Pharmacokinetics
It was observed that dosing of a similar compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of insulin and GLP-1 secretion. This leads to improved glucose homeostasis, making it a potential therapeutic agent for the treatment of type 2 diabetes .
Safety and Hazards
As for safety and hazards, it’s important to note that this compound is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with appropriate safety measures in a research setting.
Zukünftige Richtungen
The future directions of research involving this compound could potentially involve further exploration of its role as a GPR119 agonist . Given the role of GPR119 in stimulating glucose-dependent insulin release and promoting secretion of the incretin GLP-1, this compound could potentially be of interest in the development of treatments for conditions like type 2 diabetes .
Eigenschaften
IUPAC Name |
1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O5S/c17-12-9-18-16(19-10-12)26-13-3-2-6-20(11-13)27(24,25)8-7-21-14(22)4-1-5-15(21)23/h9-10,13H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDEVZYWVGUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)

![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)


![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)

![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)
![6-Methyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2934093.png)
![4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2934097.png)


![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)